4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid
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Overview
Description
4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a difluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The difluoromethyl group can be introduced via a halogen exchange reaction, while the amino group can be added through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with enzymes or receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the amino and difluoromethyl groups, resulting in different chemical properties and biological activities.
4-Amino-2-thiophenecarboxylic acid: Similar structure but without the difluoromethyl group, affecting its reactivity and applications.
Uniqueness: 4-Amino-5-(difluoromethyl)thiophene-2-carboxylic acid is unique due to the presence of both the amino and difluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-5-(difluoromethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-5(8)4-2(9)1-3(12-4)6(10)11/h1,5H,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMQDEBTDAYEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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